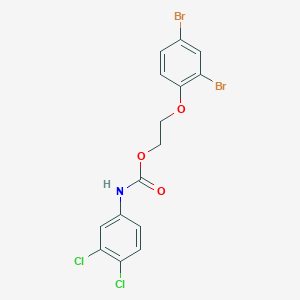
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1950s and has since been used extensively due to its effectiveness in controlling a broad range of weeds. Diuron is a white crystalline solid that is slightly soluble in water and has a molecular weight of 277.98 g/mol.
作用機序
Diuron acts by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This results in a decrease in the synthesis of carbohydrates, which eventually leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have a range of biochemical and physiological effects on plants, animals, and humans. In plants, it causes chlorosis, stunted growth, and reduced photosynthetic activity. In animals, it has been found to cause reproductive and developmental abnormalities, as well as damage to the liver and kidneys. In humans, it has been linked to the development of cancer, as well as reproductive and developmental abnormalities.
実験室実験の利点と制限
Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It is relatively inexpensive and easy to use, making it a popular choice among farmers and researchers. However, its use is also associated with a range of environmental and health risks, which must be carefully considered when conducting lab experiments.
将来の方向性
There are several future directions for research on Diuron. One area of interest is the development of more effective and environmentally friendly herbicides that can replace Diuron. Another area of research is the investigation of the potential use of Diuron as a pharmaceutical agent for the treatment of cancer. Finally, there is a need for further research on the environmental and health risks associated with the use of Diuron, as well as the development of strategies to mitigate these risks.
合成法
Diuron can be synthesized through the reaction of 2,4-dibromophenol and 3,4-dichloroaniline in the presence of potassium carbonate and copper powder. The reaction takes place in a solvent like dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The product is then purified through crystallization and recrystallization.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on aquatic and terrestrial ecosystems, as well as its potential toxicity to humans and animals. Diuron has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2Cl2NO3/c16-9-1-4-14(11(17)7-9)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUHXPSDFAIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Br)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

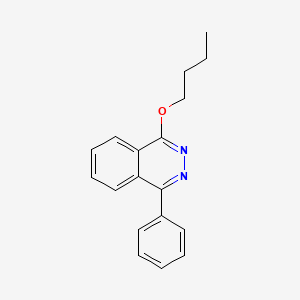

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
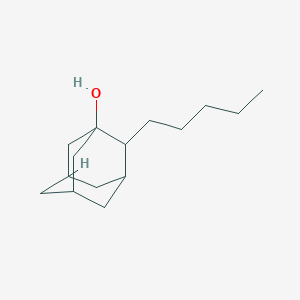
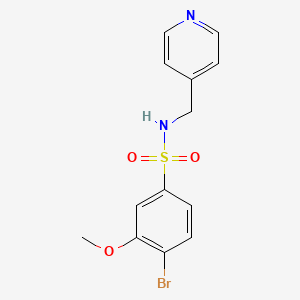
![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)
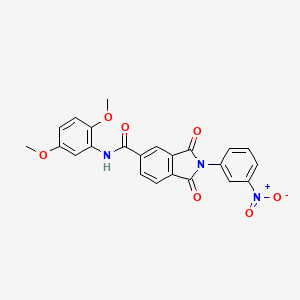
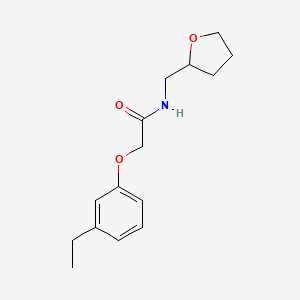
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)